molecular formula C17H23N5O4S B2762388 7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-58-8

7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2762388
CAS No.: 863002-58-8
M. Wt: 393.46
InChI Key: UJDRDNVOGFFTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with pyrimidine rings, such as the one in your query, are found in many natural products and drugs. They play an important role in biological processes and can exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .


Chemical Reactions Analysis

The chemical reactions involving compounds like the one you mentioned can be complex and varied. For example, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Chemical Synthesis and Modification

Chemical synthesis of pyrimidine derivatives involves regioselective amination, showcasing the reactivity of such compounds under specific conditions. For example, the reaction of dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia yields aminated products, demonstrating the compound's potential for functional modification and application in creating new derivatives (Gulevskaya et al., 1994).

Molecular Design for Sensing Applications

The design of pyrimidine-phthalimide derivatives for photophysical properties and pH-sensing applications shows the versatility of pyrimidine derivatives in developing advanced materials. These compounds exhibit solid-state fluorescence and solvatochromism, highlighting their potential in creating colorimetric pH sensors and logic gates (Yan et al., 2017).

Potential in Medicinal Chemistry

The synthesis of novel heterocyclic compounds based on pyrimidine structures, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, indicates the potential of these compounds in medicinal chemistry. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of PI3K/mTOR Inhibitors

The synthesis of thiopyrano[4,3-d]pyrimidine derivatives for the development of PI3K/mTOR inhibitors further demonstrates the application of pyrimidine derivatives in the discovery of new drugs. This indicates the compound's potential role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Xu et al., 2014).

Future Directions

The future directions for research on a compound like the one you mentioned could include further studies on its synthesis, characterization, and potential biological activities. Additionally, research could focus on its potential applications in medicine, agriculture, or other fields .

Properties

IUPAC Name

1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)13-18-14-12(16(24)21(4)17(25)20(14)3)15(19-13)27-9-11(23)22-5-7-26-8-6-22/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRDNVOGFFTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.